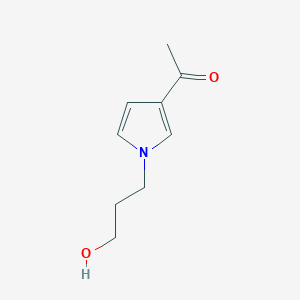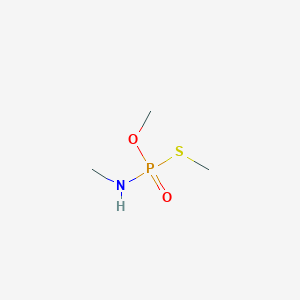
2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone
Übersicht
Beschreibung
2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone, also known as MTZP, is a heterocyclic compound that has shown potential in various scientific research fields. MTZP is a derivative of phthalazine and thiazole, which are known for their biological activities. The unique structure of MTZP has made it a promising candidate for drug development and other scientific applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone derivatives have been investigated for their antimicrobial properties. Studies show these compounds exhibit significant activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans and Candida parapsilosis. Notably, derivatives with a 1,3,4-thiadiazole ring tend to demonstrate higher antimicrobial efficacy, particularly against B. subtilis and fungi (Önkol et al., 2008).
Antifungal Agents
Certain polysubstituted phthalazinone derivatives, including 2-methyl variants, have shown remarkable antifungal activities. These are particularly effective against pathogenic yeasts and filamentous fungi. The antifungal potential of these compounds makes them valuable for developing new antifungal agents (Derita et al., 2013).
Anticancer Activity
Phthalazinone derivatives, including 2-methyl-4-(5-thiazolyl) variants, are being explored for their potential anticancer activities. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines, suggesting a potential application in cancer therapy (Rayes et al., 2019).
Diabetes and Hypolipidemic Agents
Research has also focused on the use of phthalazinone derivatives in treating diabetes and managing lipid levels. These compounds have demonstrated effectiveness in lowering plasma glucose and triglyceride levels in diabetic models, highlighting their potential as antidiabetic and hypolipidemic agents (Madhavan et al., 2001).
Material Science Applications
In the field of material science, 2-methyl-4-(5-thiazolyl)-1(2H)-phthalazinone derivatives are used in the synthesis of polymers and dyes. These applications exploit the chemical properties of phthalazinone derivatives to enhance the solubility, thermal stability, and crystallinity of polymers (Lu et al., 2004).
Phosphodiesterase Inhibitors
Some phthalazinone derivatives, including 2-methyl variants, have shown potential as phosphodiesterase (PDE4) inhibitors. This suggests possible applications in treating inflammatory conditions and other diseases where PDE4 plays a role (Van der Mey et al., 2002).
Eigenschaften
IUPAC Name |
2-methyl-4-(1,3-thiazol-5-yl)phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-15-12(16)9-5-3-2-4-8(9)11(14-15)10-6-13-7-17-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHISOZRMVLEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CN=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160169 | |
| Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |
CAS RN |
137382-10-6 | |
| Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137382106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















